molecular formula C20H24ClN5O B6563990 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946338-65-4

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6563990
CAS No.: 946338-65-4
M. Wt: 385.9 g/mol
InChI Key: WEYLTBLWNBNYMN-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24ClN5O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1669381 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine are likely to be specific receptors or enzymes involved in neuroinflammatory and neuroprotective pathways. Based on its structure, it may interact with proteins such as NF-κB, which plays a crucial role in regulating the immune response to infection .

Mode of Action

This compound likely interacts with its targets by binding to the active sites of these proteins, inhibiting their activity. For instance, if it binds to NF-κB, it could prevent the transcription of pro-inflammatory genes, thereby reducing inflammation . The interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, stabilizing the compound within the binding pocket of the target protein.

Biochemical Pathways

The inhibition of NF-κB would affect several downstream pathways, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6. This can lead to decreased inflammation and potentially neuroprotection by reducing neuronal damage and apoptosis . Additionally, the compound might influence the endoplasmic reticulum (ER) stress pathway, further contributing to its neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its structure, it is likely lipophilic, which may enhance its absorption through cell membranes. The compound would be distributed throughout the body, potentially crossing the blood-brain barrier due to its neuroprotective targets. Metabolism might occur in the liver, involving cytochrome P450 enzymes, and the compound would be excreted primarily through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of inflammatory pathways, leading to reduced production of inflammatory mediators. At the cellular level, this translates to decreased neuronal apoptosis and improved cell survival, contributing to neuroprotection . These effects can be beneficial in conditions like neurodegenerative diseases, where inflammation and cell death are prominent features.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For instance, a stable pH and temperature range are crucial for maintaining the compound’s structure and function. Additionally, the presence of other drugs or biomolecules could affect its binding to target proteins, either enhancing or inhibiting its action .

This comprehensive overview highlights the potential of this compound as a neuroprotective and anti-inflammatory agent, with significant implications for treating neurodegenerative diseases.

: Based on general knowledge and similar compounds’ mechanisms of action. Specific details for this compound may require further experimental validation.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYLTBLWNBNYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.